

# An In-depth Technical Guide to the Chemical Properties of 6-Phenylhexanoic Acid

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## Compound of Interest

Compound Name: 6-Phenylhexanoic acid

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## Abstract

**6-Phenylhexanoic acid**, a carboxylic acid featuring a phenyl group at the terminus of a six-carbon aliphatic chain, serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its core chemical and physical properties, supported by available spectral data. It is intended to be a foundational resource for researchers, scientists, and professionals in drug development, offering a structured compilation of existing data. While extensive information on its physicochemical characteristics is available, this guide also highlights the current gap in the literature regarding its specific biological activities and detailed experimental protocols for property determination.

## Core Chemical and Physical Properties

**6-Phenylhexanoic acid** is a compound with the molecular formula  $C_{12}H_{16}O_2$ .<sup>[1][2]</sup> Its structure consists of a hexanoic acid backbone with a phenyl substituent at the 6-position. This combination of a hydrophobic phenyl group and a polar carboxylic acid moiety imparts amphiphilic character to the molecule.

## Identifiers and Descriptors

Identifier	Value
IUPAC Name	6-phenylhexanoic acid[2]
CAS Number	5581-75-9[1][2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub> [1][2]
Molecular Weight	192.25 g/mol [2][3]
InChI	InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)[1][2][3]
InChIKey	JTXZPQIXIXYMDY-UHFFFAOYSA-N[1][2][3]
SMILES	<chem>C1=CC=C(C=C1)CCCCC(=O)O</chem> [2]
Synonyms	Benzenehexanoic acid, 6-Phenylcaproic acid[2]

## Physicochemical Data

A summary of the known and predicted physicochemical properties of **6-phenylhexanoic acid** is presented below. It is important to note that while many properties have been experimentally determined, some are based on computational predictions.

Property	Value	Source(s)
Physical State	White or colorless to light yellow powder, lump, or clear liquid.[1][4]	[1][4]
Melting Point	19 °C[4]	[4]
Boiling Point	201-202 °C at 24 mmHg[3][5]	[3][5]
Density	1.022 g/mL at 25 °C[3][5]	[3][5]
Refractive Index (n <sub>20/D</sub> )	1.51[3][5]	[3][5]
pKa	4.78 ± 0.10 (Predicted)[6]	[6]
Water Solubility	479.8 mg/L at 30 °C[6]	[6]
LogP (Octanol/Water Partition Coefficient)	2.874 (Crippen Calculated Property)[7]	[7]
Flash Point	113 °C (235.4 °F) - closed cup[8][9]	[8][9]
Vapor Pressure	0.000144 mmHg at 25 °C[6]	[6]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **6-phenylhexanoic acid**. The following sections summarize the available spectral information.

### NMR Spectroscopy

- <sup>1</sup>H NMR:** The <sup>1</sup>H NMR spectrum of **6-phenylhexanoic acid** exhibits characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the aliphatic chain, and the acidic proton of the carboxylic acid.[10] A representative spectrum was recorded on a Varian A-60 instrument.[2]
- <sup>13</sup>C NMR:** The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. Data is available from samples provided by Aldrich Chemical Company, Inc.[2]

## Mass Spectrometry

Mass spectrometry data, including the mass-to-charge ratio of the molecular ion and fragmentation patterns, are available from the NIST Mass Spectrometry Data Center.<sup>[2][11]</sup>

The top peak is observed at  $m/z$  91.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

IR spectra for **6-phenylhexanoic acid** have been obtained using various techniques, including FTIR (film), ATR-IR (neat), and vapor phase analysis.<sup>[2]</sup> These spectra show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C=O and O-H stretching vibrations of the carboxylic acid group.

## Raman Spectroscopy

A FT-Raman spectrum has been recorded for **6-phenylhexanoic acid**.<sup>[2]</sup>

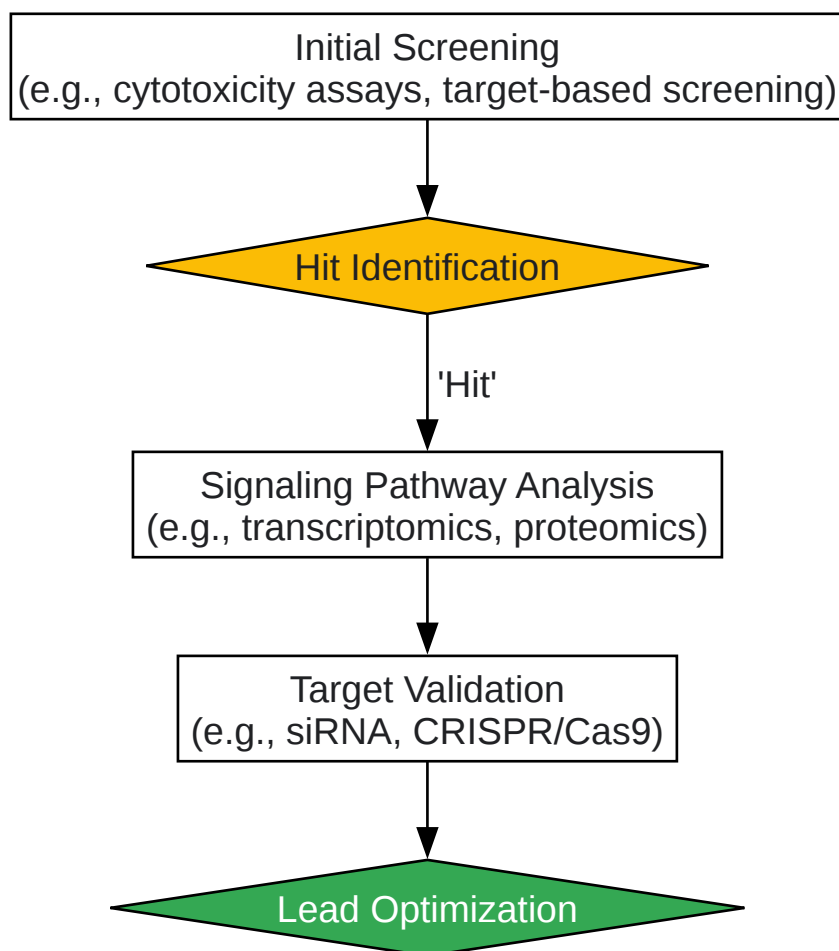
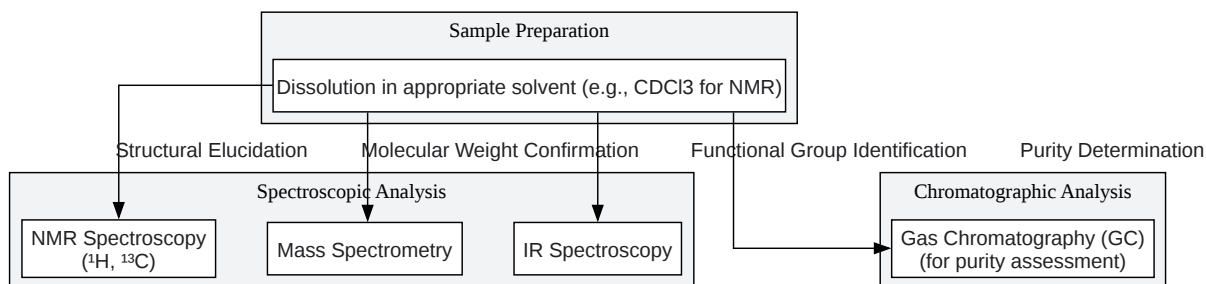
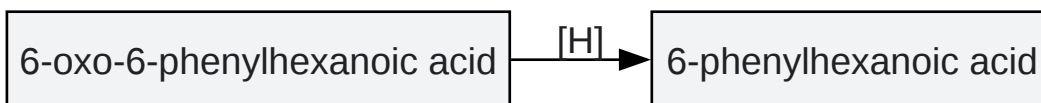
## Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of all the aforementioned physicochemical properties are not readily available in the reviewed literature. However, this section outlines a general synthesis protocol and provides an overview of the analytical methodologies typically employed.

## Synthesis of 6-Phenylhexanoic Acid

A common method for the synthesis of **6-phenylhexanoic acid** involves the reduction of 6-oxo-**6-phenylhexanoic acid**.<sup>[6]</sup>

Reaction Scheme:



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